Cas no 1803598-73-3 (Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate)

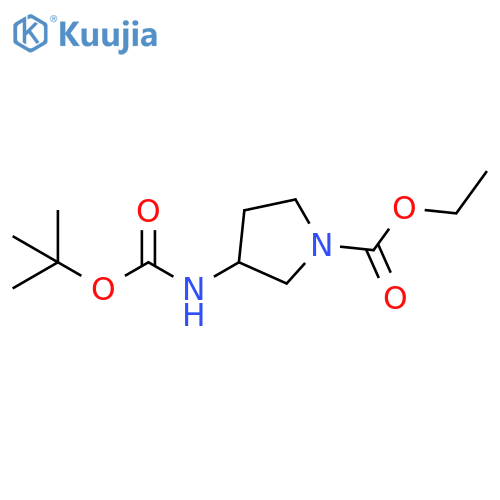

1803598-73-3 structure

商品名:Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate

- Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate

-

- インチ: 1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)

- InChIKey: MZJWTYRYPRTYIG-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC)=O)CCC(NC(OC(C)(C)C)=O)C1

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM453045-1g |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95%+ | 1g |

$633 | 2023-01-01 | |

| Enamine | EN300-139290-0.1g |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95% | 0.1g |

$144.0 | 2023-02-15 | |

| TRC | B442570-100mg |

Ethyl 3-{[(tert-Butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 100mg |

$ 230.00 | 2022-06-07 | ||

| Enamine | EN300-139290-0.25g |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95% | 0.25g |

$206.0 | 2023-02-15 | |

| Aaron | AR01AD6U-1g |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95% | 1g |

$731.00 | 2025-02-09 | |

| A2B Chem LLC | AV62170-250mg |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95% | 250mg |

$252.00 | 2024-04-20 | |

| Aaron | AR01AD6U-100mg |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95% | 100mg |

$223.00 | 2025-02-09 | |

| Enamine | EN300-139290-100mg |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95.0% | 100mg |

$144.0 | 2023-09-30 | |

| Enamine | EN300-139290-250mg |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95.0% | 250mg |

$206.0 | 2023-09-30 | |

| Enamine | EN300-139290-1000mg |

ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate |

1803598-73-3 | 95.0% | 1000mg |

$513.0 | 2023-09-30 |

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

1803598-73-3 (Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 13769-43-2(potassium metavanadate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量